1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-diazinane-2,4-dione
Description
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-diazinane-2,4-dione is a boronate ester-containing heterocyclic compound characterized by a six-membered 1,3-diazinane ring fused with a 2,4-dione moiety and a para-substituted phenyl group bearing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) functional group. This structure combines the reactivity of the boronate ester, which enables participation in Suzuki-Miyaura cross-coupling reactions , with the hydrogen-bonding and electronic properties of the diazinane-dione system. The compound is likely synthesized via palladium-catalyzed coupling of a diazinane-dione halide precursor with a pinacol boronate ester intermediate, as evidenced by analogous protocols in related systems . Its applications span medicinal chemistry (e.g., prodrug design, enzyme inhibition) and materials science (e.g., OLEDs, polymer precursors) .
Properties
Molecular Formula |
C16H21BN2O4 |
|---|---|
Molecular Weight |
316.2 g/mol |
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C16H21BN2O4/c1-15(2)16(3,4)23-17(22-15)11-5-7-12(8-6-11)19-10-9-13(20)18-14(19)21/h5-8H,9-10H2,1-4H3,(H,18,20,21) |
InChI Key |
UWCLGBXJUDDIPK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCC(=O)NC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-diazinane-2,4-dione typically involves the following steps:
Formation of the Dioxaborolane Ring: This step involves the reaction of pinacol with boronic acid derivatives under specific conditions to form the dioxaborolane ring.
Coupling Reaction: The dioxaborolane intermediate is then coupled with a diazinane-2,4-dione derivative using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-diazinane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boronates .
Scientific Research Applications
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-diazinane-2,4-dione involves its interaction with molecular targets through its boron and diazinane moieties. The boron center can form reversible covalent bonds with nucleophiles, while the diazinane-2,4-dione moiety can participate in hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogous Compounds
Key Observations:
- Target Compound : Likely synthesized via Suzuki coupling between a brominated diazinane-dione precursor and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid. Yields for analogous reactions range from 15% (pyrazole systems ) to 74% (thiazinanes ), depending on steric and electronic factors.
- Imidazolidine Analogs (rac-1z) : Synthesized via Pd-catalyzed coupling with KOAc and diboronic acid pinacol ester in 1,4-dioxane . Cyclopropane substituents enhance steric hindrance, reducing yields compared to simpler aryl systems.
- Pyrrolidine-2,5-dione Derivatives : Produced via Michael addition and NaOMe-mediated cyclization , with yields ~46–74%. The lactam ring increases hydrogen-bonding capacity, influencing solubility and biological activity .
Functional and Application Differences
Biomedical Applications :
- The target compound ’s diazinane-dione core may act as a protease inhibitor scaffold due to its resemblance to β-lactam and glutarimide structures .
- Imidazolidine-diones (rac-1z) are used in photochemical deracemization for chiral synthesis .
- Pyrrolidine-2,5-dione derivatives exhibit ROS-responsive behavior in tumor-targeted therapies .
Materials Science :
Reactivity :
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